Differential Substrate Conversion by 5-Lipoxygenase: 5,8,14-ETA vs. 5,11,14-ETA
A direct head-to-head comparison established that the isomer 5,8,14-eicosatrienoic acid is a viable substrate for the 5-lipoxygenase (5-LO) pathway, whereas the closely related isomer 5,11,14-eicosatrienoic acid is not. This functional distinction is critical for experimental design in leukotriene research. The data confirms that 5,11,14-ETA is not converted by the 5-LO pathway, whereas 5,8,14-ETA is mainly converted to 5-hydroxy-6,8,14-eicosatrienoic acid (5-HETE), with no detectable formation of leukotrienes LTC, LTD, or LTE [1].
| Evidence Dimension | Substrate conversion by 5-lipoxygenase pathway |
|---|---|
| Target Compound Data | Converted (major product: 5-HETE) |
| Comparator Or Baseline | 5,11,14-Eicosatrienoic acid |
| Quantified Difference | Comparator not converted |
| Conditions | Incubation with 10,000 x g supernatant of rat basophilic leukemia (RBL-1) cell homogenate at 37°C with Ca++ |
Why This Matters
This difference is fundamental: selecting the wrong isomer will yield no enzymatic activity, leading to false-negative results in any assay designed to study 5-LO substrate utilization or inhibitor screening.
- [1] Evans RW, Sprecher H. Double bond requirement for the 5-lipoxygenase pathway. Prostaglandins. 1985. View Source
